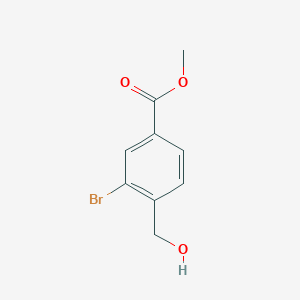

Methyl 3-bromo-4-(hydroxymethyl)benzoate

Description

Contextualization within Benzoic Acid Derivatives and Halogenated Organic Compounds

Methyl 3-bromo-4-(hydroxymethyl)benzoate belongs to two significant classes of chemical compounds: benzoic acid derivatives and halogenated organic compounds.

Benzoic acid and its derivatives are characterized by a benzene (B151609) ring attached to a carboxylic acid or one of its functional derivatives, such as an ester. This structural motif is a cornerstone in medicinal chemistry and materials science. preprints.orgchemicalbook.com Benzoic acid derivatives are integral to the synthesis of a wide array of pharmaceuticals, including local anesthetics, antifungals, and antihistamines. aozunchem.com They serve as key intermediates and building blocks for creating complex molecular architectures with specific biological activities. nih.gov

As a halogenated organic compound, the presence of a bromine atom on the benzene ring significantly influences the molecule's reactivity and physicochemical properties. Halogens are frequently incorporated into drug candidates to enhance their therapeutic effects. tutorchase.com The introduction of a halogen can improve a compound's lipophilicity (its ability to dissolve in fats), which can affect how a drug is absorbed and distributed in the body. tutorchase.com Furthermore, halogens can form strong, stable bonds that may increase a drug's binding affinity to its target and improve its metabolic stability. tutorchase.comacs.org Approximately 20% of pharmaceutical compounds are halogenated, highlighting the importance of this class of molecules in drug development. tandfonline.com

Significance as a Building Block in Organic Synthesis and Medicinal Chemistry

The utility of this compound stems from the distinct reactivity of its three functional groups: the methyl ester, the hydroxymethyl group, and the bromine atom. This trifunctional nature allows chemists to perform a sequence of chemical reactions, selectively modifying one part of the molecule while leaving the others intact. This makes it an important pharmaceutical intermediate. patsnap.com

The hydroxymethyl and methyl ester groups can be modified through reactions like oxidation, reduction, or hydrolysis, while the bromine atom provides a handle for introducing new functional groups via cross-coupling reactions. This versatility makes the compound a valuable starting material for constructing more elaborate molecules, particularly in the field of medicinal chemistry where the precise arrangement of different chemical groups is crucial for biological activity.

Historical Overview of Research Involving this compound

Research into compounds like this compound is part of a broader effort to develop efficient synthetic methodologies for creating complex organic molecules. An early synthetic method reported in the literature involved a multi-step process starting from 2,5-dimethylbromobenzene. acs.org This route included tetrabromination, hydrolysis to form 2-bromoterephthalaldehyde, a disproportionation reaction to generate 3-bromo-4-(hydroxymethyl)benzoic acid, and finally, reaction with diazomethane to yield the target product, as noted in a 1964 publication of the Journal of Organic Chemistry. acs.org

Over time, research has focused on developing more efficient, safer, and higher-yielding synthetic routes. Later advancements in synthetic methodology have sought to overcome the challenges of earlier methods, such as the use of hazardous reagents and the formation of byproducts. For instance, subsequent patent literature describes alternative synthesis strategies starting from 3-bromo-4-methylbenzoic acid. acs.org These newer methods aim to simplify the reaction process and post-reaction purification, making the compound more accessible for research and development in the pharmaceutical and chemical industries. acs.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBYEUICKVHSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697525 | |

| Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90326-62-8 | |

| Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90326-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-4-(hydroxymethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 3 Bromo 4 Hydroxymethyl Benzoate

Retrosynthetic Analysis Applied to Methyl 3-bromo-4-(hydroxymethyl)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic routes by disconnecting key bonds.

The primary disconnections are at the ester, the hydroxymethyl group, and the bromo group.

C(acyl)-O Bond Disconnection (Ester): The most straightforward disconnection is the ester linkage. This suggests the final step could be an esterification of the corresponding carboxylic acid, 3-bromo-4-(hydroxymethyl)benzoic acid , with methanol (B129727). This precursor is a key intermediate in this synthetic approach.

C-Br Bond Disconnection (Bromination): Another logical disconnection involves the carbon-bromine bond. This points to an electrophilic aromatic substitution (bromination) reaction. The precursor for this step would be Methyl 4-(hydroxymethyl)benzoate . The directing effects of the ester (meta-directing) and the hydroxymethyl group (ortho, para-directing) must be considered. Since the bromo group is ortho to the hydroxymethyl group and meta to the ester, this is a viable strategy.

C-O Bond Disconnection (Hydroxymethyl group): The hydroxymethyl group can be retrosynthetically derived from the reduction of an aldehyde or a carboxylic acid derivative. This leads to a precursor such as Methyl 3-bromo-4-formylbenzoate . This strategy isolates the introduction of the different functional groups into distinct steps.

These disconnections suggest that the synthesis can be approached by carefully choosing the order of reactions: esterification, bromination, and reduction/oxidation, to achieve the desired substitution pattern.

Direct Synthesis Routes for this compound

Direct synthesis routes involve the functionalization of a starting material that already contains a significant portion of the target molecule's structure.

This approach involves the esterification of 3-bromo-4-(hydroxymethyl)benzoic acid as the final step. The reaction is typically carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. A related procedure for a similar compound, 3-bromo-4-methylbenzoic acid, involves converting the acid to an acyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide, followed by reaction with methanol. This method is highly efficient for forming the methyl ester.

| Reactant | Reagents | Product | Reference |

| 3-bromo-4-(hydroxymethyl)benzoic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | This compound | General Principle |

| 3-bromo-4-methylbenzoic acid | 1. Oxalyl chloride, DMF 2. Methanol | Methyl 3-bromo-4-methylbenzoate |

An alternative direct route is the selective bromination of Methyl 4-(hydroxymethyl)benzoate. nih.gov In this electrophilic aromatic substitution, the hydroxymethyl group is an activating, ortho-para directing group, while the methyl ester is a deactivating, meta-directing group. Their combined influence directs the incoming bromine atom to the position ortho to the hydroxymethyl group and meta to the ester, which is the desired C3 position.

Common brominating agents for such reactions include liquid bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is often performed in a suitable solvent, such as acetic acid or a halogenated hydrocarbon, sometimes with a catalyst. google.comresearchgate.net For instance, the bromination of methyl p-hydroxybenzoate, a structurally similar compound, is achieved using bromine in a solvent like dichloromethane (B109758) or chloroform (B151607) with glacial acetic acid as a catalyst. google.com This method can be adapted for Methyl 4-(hydroxymethyl)benzoate, carefully controlling the stoichiometry to prevent di-bromination.

| Starting Material | Brominating Agent | Solvent/Catalyst | Potential Product | Reference |

| Methyl 4-(hydroxymethyl)benzoate | Bromine (Br₂) | Acetic Acid | This compound | google.comresearchgate.net |

| Methyl 4-(hydroxymethyl)benzoate | N-Bromosuccinimide (NBS) | Dichloromethane | This compound | google.com |

This strategy involves the selective reduction of an aldehyde group on a precursor molecule. The starting material for this route is Methyl 3-bromo-4-formylbenzoate. The formyl (aldehyde) group can be selectively reduced to a hydroxymethyl (alcohol) group in the presence of the ester functionality using a mild reducing agent.

Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. iwu.edu It is chemoselective for aldehydes and ketones over esters. The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol at low temperatures (e.g., in an ice bath) to ensure high selectivity and yield. iwu.edu

| Starting Material | Reducing Agent | Solvent | Product | Reference |

| Methyl 3-bromo-4-formylbenzoate | Sodium borohydride (NaBH₄) | Ethanol or Methanol | This compound | iwu.edu |

Multi-Step Synthesis Pathways Leading to this compound

Multi-step syntheses provide greater control over the introduction of functional groups, which is often necessary for complex substitution patterns.

A plausible multi-step pathway could begin with a simpler, commercially available starting material like 4-methylbenzoic acid (p-toluic acid). The sequence of transformations is critical to the success of the synthesis.

Pathway Example:

Esterification: The first step would be the conversion of 4-methylbenzoic acid to Methyl 4-methylbenzoate . This is a standard Fischer esterification using methanol and a strong acid catalyst.

Aromatic Bromination: The next step is the bromination of the aromatic ring. The methyl group is ortho-para directing, and the ester is meta-directing. Their combined effect will direct the bromine to the position ortho to the methyl group, yielding Methyl 3-bromo-4-methylbenzoate . tcichemicals.com

Benzylic Bromination: The methyl group is then functionalized. This can be achieved via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, under photochemical conditions. google.com This converts the methyl group to a bromomethyl group, forming Methyl 3-bromo-4-(bromomethyl)benzoate .

Hydrolysis: The final step is the conversion of the bromomethyl group to a hydroxymethyl group. This is typically accomplished through a nucleophilic substitution reaction (hydrolysis), for example, by reacting with an aqueous base like sodium hydroxide (B78521) followed by acidification, or with water under appropriate conditions to yield the final product, This compound .

This sequential approach allows for the precise installation of each functional group without interference from others, leading to a controlled and efficient synthesis of the target molecule.

Chemo- and Regioselective Synthesis Strategies

The primary challenge in synthesizing this compound lies in achieving the desired substitution pattern without forming unwanted isomers or byproducts. This necessitates the use of highly selective chemical strategies.

Regioselective Bromination: A common strategy begins with a precursor molecule, such as Methyl 4-hydroxybenzoate (B8730719). The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the methyl ester group, bromination will preferentially occur at one of the ortho positions (positions 3 and 5). However, the strong activation by the hydroxyl group can easily lead to the formation of the dibrominated byproduct, Methyl 3,5-dibromo-4-hydroxybenzoate. google.com

To achieve mono-bromination at the desired position 3, careful control of reaction conditions is crucial. A patented method describes the use of glacial acetic acid as a catalyst in a halogenated alkane or ether solvent. google.com This approach allows for the bromination of Methyl 4-hydroxybenzoate with Br₂ at controlled temperatures, ranging from -10°C to 50°C, which enhances the yield of the desired mono-brominated product and simplifies post-reaction workup. google.com

Chemoselective Reduction: An alternative pathway involves the selective reduction of a precursor containing a more oxidized functional group at the 4-position, such as an aldehyde (formyl group). For example, starting with Methyl 3-bromo-4-formylbenzoate, a chemoselective reduction of the aldehyde to a primary alcohol is required without affecting the methyl ester or the carbon-bromine bond. This can be achieved using mild reducing agents like sodium borohydride (NaBH₄).

Table 1: Comparison of Chemo- and Regioselective Strategies

| Strategy | Precursor | Key Transformation | Reagents/Conditions | Selectivity Challenge |

|---|---|---|---|---|

| Regioselective Bromination | Methyl 4-hydroxybenzoate | Electrophilic Aromatic Substitution | Br₂, Glacial Acetic Acid | Controlling mono- vs. di-bromination |

| Chemoselective Reduction | Methyl 3-bromo-4-formylbenzoate | Functional Group Reduction | NaBH₄ | Reducing aldehyde without affecting the ester |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers efficient and selective pathways for organic synthesis, often with milder reaction conditions and reduced waste.

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While direct C-H functionalization of a simpler precursor to introduce the three different substituents in a single step is complex, transition metals can be employed in various stages of the synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be used to construct the carbon skeleton of a more complex derivative starting from this compound. organic-chemistry.orgnih.gov

Furthermore, transition metal catalysts, including those based on nickel, iron, or cobalt, have been shown to activate C–O bonds in benzyl (B1604629) alcohols for cross-coupling reactions with Grignard reagents. acs.org This suggests that this compound could serve as a substrate for further functionalization at the benzylic position. Ruthenium-catalyzed reactions have also been reported for the meta-C–H alkylation of aromatic carboxylic acids, highlighting the potential for site-selective modifications of related benzoic acid derivatives. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary approach to metal catalysis. While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, organocatalysts are extensively used for transformations relevant to its synthesis. For example, organocatalysts can be employed for the asymmetric reduction of ketones and aldehydes, which could be applied to a precursor like Methyl 3-bromo-4-formylbenzoate to produce a chiral version of the target alcohol.

Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and sustainability. The reduction of substituted benzaldehydes to their corresponding benzyl alcohols is a well-established biocatalytic transformation. tandfonline.comtandfonline.com Enzymes such as aldo-keto reductases (AKRs) or alcohol dehydrogenases (ADHs), often found in plants and microorganisms, can catalyze the reduction of an aldehyde group with high chemoselectivity. tandfonline.comscielo.org.mx

This approach could be applied to the synthesis of this compound from Methyl 3-bromo-4-formylbenzoate. The use of whole-cell biocatalysts or isolated enzymes can proceed under mild conditions (room temperature and neutral pH) in aqueous media, aligning with the principles of green chemistry. tandfonline.comresearchgate.net Research has shown that various plant-based enzyme sources, including those from beans and vegetable wastes, can effectively reduce benzaldehydes. tandfonline.comtandfonline.comscielo.org.mxresearchgate.net This biocatalytic reduction avoids the use of metal hydrides and organic solvents, which are common in traditional chemical reductions. tandfonline.com

Green Chemistry Principles in the Development of Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

Waste Prevention: Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key principle. Catalytic methods, by their nature, reduce waste compared to stoichiometric reactions.

Safer Solvents and Auxiliaries: The patented bromination method using glacial acetic acid as a catalyst in solvents like dichloromethane or ether could be improved by replacing these volatile organic compounds with greener alternatives. google.com Biocatalytic approaches often use water as the solvent, which is environmentally benign. scielo.org.mxresearchgate.net

Use of Catalysis: As discussed, both transition metal catalysis and biocatalysis offer more sustainable alternatives to stoichiometric reagents. researchgate.netrsc.org Catalysts can be used in small amounts and can often be recycled and reused.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Utilizing catalytic reactions over stoichiometric ones to minimize byproducts. |

| Safer Solvents | Employing water as a solvent in biocatalytic reduction steps. scielo.org.mxresearchgate.net |

| Catalysis | Using transition metal, organo-, or biocatalysts to improve efficiency and reduce energy consumption. researchgate.netrsc.org |

| Design for Degradation | Designing the molecule to break down into non-harmful substances after its intended use. nih.gov |

By focusing on chemo- and regioselective strategies, leveraging the power of catalysis, and adhering to the principles of green chemistry, the synthesis of this compound can be achieved in an efficient, selective, and environmentally responsible manner.

Mechanistic Investigations of Reactions Involving Methyl 3 Bromo 4 Hydroxymethyl Benzoate

Elucidation of Reaction Pathways and Elementary Steps

A complete understanding of a chemical reaction involves mapping out the entire reaction pathway, which includes the identification of all transient species that are formed and consumed.

The identification of reaction intermediates is crucial for elucidating a reaction mechanism. For a compound like Methyl 3-bromo-4-(hydroxymethyl)benzoate, which contains a benzene (B151609) ring, a bromo substituent, a hydroxymethyl group, and a methyl ester, a variety of intermediates could be postulated depending on the reaction conditions. For instance, in nucleophilic aromatic substitution reactions, Meisenheimer complexes could be potential intermediates. In reactions involving the hydroxymethyl group, such as oxidation or esterification, alkoxide or carbocationic intermediates might be formed. Spectroscopic techniques such as NMR, IR, and mass spectrometry are powerful tools for the direct or indirect observation of these transient species.

Transition states represent the highest energy point along a reaction coordinate and are, by their nature, fleeting and not directly observable. Their structures are typically inferred from kinetic data or characterized using computational chemistry methods. For reactions involving this compound, theoretical calculations could provide valuable insights into the geometry and energy of transition states, helping to distinguish between different possible mechanistic pathways.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are fundamental to understanding reaction mechanisms as they provide quantitative information about the rates of chemical reactions and how these rates are affected by various factors such as reactant concentrations, temperature, and catalysts. The determination of the rate law for a reaction involving this compound would reveal the dependence of the reaction rate on the concentration of each reactant. This information is instrumental in deducing the sequence of elementary steps in the reaction mechanism. For example, a rate law that is first-order in both this compound and a nucleophile would suggest a bimolecular rate-determining step.

Isotope Effects in Mechanistic Probes

Isotope effects, particularly kinetic isotope effects (KIEs), are a powerful tool for probing reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can often observe a change in the reaction rate. The magnitude of the KIE can provide information about bond-breaking or bond-forming events in the rate-determining step of a reaction. For this compound, deuterating the hydroxymethyl group could be used to investigate mechanisms where the C-H bond is broken in the rate-limiting step.

Crossover Experiments for Intermolecular and Intramolecular Processes

Crossover experiments are designed to distinguish between intermolecular (between different molecules) and intramolecular (within the same molecule) reaction pathways. In a hypothetical rearrangement reaction of a derivative of this compound, a crossover experiment would involve running the reaction with a mixture of two isotopically labeled starting materials. The distribution of the isotopic labels in the products would indicate whether the rearrangement occurred within the same molecule or if fragments were exchanged between different molecules.

Analysis of Substituent Effects on Reactivity (e.g., Hammett Equation)

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. libretexts.org By measuring the rates or equilibrium constants for a series of reactions with substituted derivatives of a parent compound, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) provides insight into the electronic nature of the transition state. For reactions involving this compound, one could synthesize a series of derivatives with different substituents on the benzene ring and study their reaction rates. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge.

To illustrate how such data would be presented, a hypothetical Hammett analysis for a generic reaction of substituted benzoic acids is shown in the table below.

| Substituent (X) | σ (Substituent Constant) | log(k_X/k_H) |

| -NO₂ | 0.78 | 1.50 |

| -CN | 0.66 | 1.25 |

| -Br | 0.23 | 0.45 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.30 |

| -OCH₃ | -0.27 | -0.50 |

Stereochemical Outcomes and Asymmetric Induction in Transformations

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the stereochemical outcomes or asymmetric induction in transformations involving this compound. Research focusing on the stereoselective reactions of this particular compound, including enantioselective or diastereoselective transformations, appears to be limited or not publicly available.

While general principles of stereochemistry apply to reactions involving substituted aromatic compounds, and the benzylic alcohol moiety has the potential to be a prochiral center, no specific examples or data regarding the asymmetric synthesis or stereochemical control in reactions with this compound have been reported. Investigations into the influence of chiral catalysts, auxiliaries, or reagents on the stereochemical course of reactions involving this substrate are absent from the reviewed literature.

Consequently, a detailed analysis of enantiomeric excess (ee), diastereomeric ratios (dr), or the factors governing asymmetric induction in the context of this specific compound cannot be provided at this time. Further experimental research would be necessary to explore and document the stereochemical behavior of this compound in various chemical transformations.

Spectroscopic Characterization and Structural Analysis Methodologies for Methyl 3 Bromo 4 Hydroxymethyl Benzoate

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Methyl 3-bromo-4-(hydroxymethyl)benzoate would display characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1300-1100 | C-O stretch | Ester, Alcohol |

| 600-500 | C-Br stretch | Aryl bromide |

The presence of a strong, broad band in the 3500-3200 cm⁻¹ region would confirm the hydroxyl group, while a very strong, sharp absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and molecular formula of a compound. The molecular formula of this compound is C₉H₉BrO₃, with a monoisotopic mass of approximately 243.97 amu. uni.lu

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can measure the m/z value with high precision, allowing for the unambiguous determination of the elemental composition. A crucial feature in the mass spectrum of this compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Analysis: In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. Analyzing these fragments helps to confirm the structure. Predicted fragmentation pathways for this compound include:

Loss of a methoxy (B1213986) radical (•OCH₃, 31 amu) to give an ion at m/z ~215/217.

Loss of formaldehyde (B43269) (CH₂O, 30 amu) from the hydroxymethyl group.

Loss of the entire hydroxymethyl group (•CH₂OH, 31 amu).

Cleavage of the ester group, leading to characteristic benzoyl-type cations.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (approximate) | Ion Structure / Fragment Lost |

| 244 / 246 | [M]⁺ (Molecular Ion) |

| 213 / 215 | [M - •OCH₃]⁺ |

| 185 / 187 | [M - •OCH₃ - CO]⁺ |

| 134 | [M - Br - COOCH₃]⁺ |

Note: The dual m/z values reflect the isotopic pattern of bromine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily characterized by absorptions arising from π→π* transitions within the benzene (B151609) ring. ijermt.orglibretexts.org The positions and intensities of these absorption bands are influenced by the electronic effects of the substituents: the bromo group (-Br), the hydroxymethyl group (-CH₂OH), and the methyl ester group (-COOCH₃).

The benzene ring itself has characteristic π→π* transitions. The substituents on the ring modify the energy levels of the molecular orbitals. Electron-donating groups and electron-withdrawing groups can cause shifts in the absorption maxima (λₘₐₓ) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). ijermt.org In the case of this compound, the hydroxyl part of the hydroxymethyl group acts as a weak electron-donating group through resonance, while the bromo and methyl ester groups are electron-withdrawing. ijermt.org This combination of substituents affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the wavelength of absorption. libretexts.org

Studies on substituted benzene derivatives show that such electronic perturbations predictably alter the absorption spectra. ijermt.orgbohrium.comresearchgate.net The long-wavelength absorption band in methyl benzoate (B1203000) derivatives is often composed of more than one electronic transition. bohrium.comresearchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~250 - 280 |

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. A theoretical Raman spectrum of this compound would display a series of characteristic peaks corresponding to the vibrations of its specific functional groups.

Based on studies of related benzoic acid derivatives, key vibrational modes can be predicted. nih.govnih.govias.ac.in The C=O stretching vibration of the methyl ester group is expected to produce a strong Raman band. Vibrations associated with the aromatic ring, such as ring breathing and C-H stretching modes, will also be prominent. ias.ac.in The presence of the bromo and hydroxymethyl substituents will give rise to their own characteristic vibrations, namely the C-Br stretch at a lower frequency and the O-H and C-O stretches associated with the hydroxymethyl group.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxymethyl (-CH₂OH) | 3200 - 3600 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Carbonyl C=O Stretch | Methyl Ester (-COOCH₃) | 1700 - 1730 |

| Aromatic C=C Stretch | Benzene Ring | 1550 - 1650 |

| C-O Stretch | Ester and Hydroxymethyl | 1200 - 1300 |

X-ray Crystallography for Solid-State Structure Determination of Analogues or Derivatives

In the crystal structure of Methyl 4-bromo-3-hydroxybenzoate, the methoxycarbonyl group is slightly twisted with respect to the plane of the benzene ring. nih.govresearchgate.net A defining feature of its solid-state packing is the presence of intermolecular O-H···O hydrogen bonds. These interactions link the hydroxyl group of one molecule to the carbonyl oxygen of an adjacent molecule, forming infinite helical chains that propagate along the b-axis of the unit cell. nih.govresearchgate.net

Given the structural similarity, it is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, mediated by its hydroxymethyl group and the carbonyl oxygen of the ester. This would likely be a dominant factor in its crystal packing arrangement.

Table 3: Crystallographic Data for the Analogue Methyl 4-bromo-3-hydroxybenzoate nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.812 (4) |

| b (Å) | 6.317 (2) |

| c (Å) | 12.490 (5) |

| β (°) | 100.164 (6) |

| Volume (ų) | 839.7 (5) |

| Z (molecules/unit cell) | 4 |

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Precursor in Complex Molecule Synthesis

The strategic positioning of the bromo, hydroxymethyl, and methyl ester functional groups makes Methyl 3-bromo-4-(hydroxymethyl)benzoate an important intermediate for synthesizing a range of complex molecules across different fields of chemistry. patsnap.com

This compound is recognized as a significant intermediate within the pharmaceutical industry. patsnap.com Its structure is embedded in or serves as a precursor to scaffolds found in biologically active compounds. The substituted benzoate (B1203000) framework is a common motif in medicinal chemistry, and the presence of the bromine atom and the hydroxymethyl group provides essential handles for elaboration into more complex drug candidates.

For instance, substituted quinazoline (B50416) and indolizine (B1195054) cores are prevalent in modern drug discovery. The synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, proceeds from a related substituted benzoate, methyl 3-hydroxy-4-methoxybenzoate, highlighting the utility of this class of building blocks in constructing heterocyclic systems for oncology applications. nih.gov Similarly, the development of selective chemical probes like GSK2801, an inhibitor for the bromodomains BAZ2A and BAZ2B which are implicated in cancer biology, involves the synthesis of complex indolizine ring systems where a precursor like this compound could foreseeably be used to construct the core aromatic structure. nih.gov The ability to transform the hydroxymethyl group and perform cross-coupling reactions at the bromine site allows for the systematic construction of libraries of compounds for screening and lead optimization.

While derivatives of brominated benzoic acids are known precursors in the synthesis of certain herbicides, the specific application of this compound in the agrochemical sector is not widely documented in publicly available literature. google.com However, its inherent reactivity suggests potential utility. The functional groups present could be used to construct molecules with desired herbicidal, fungicidal, or insecticidal properties through synthetic pathways analogous to those used in pharmaceutical development.

The application of this compound as a direct precursor in material science is an emerging area with significant potential. A closely related compound, methyl 3-bromo-4-hydroxybenzoate, has been utilized as a reactant in the preparation of phosphorus- and bromine-containing bifunctional monomers. fishersci.com Such monomers are valuable in the production of flame-retardant polymers and other advanced materials.

The presence of the hydroxymethyl group in this compound offers additional advantages. This primary alcohol functionality allows the molecule to be directly incorporated into polyester (B1180765) chains through polycondensation reactions with dicarboxylic acids. Furthermore, the bromine atom can be either retained to impart flame retardancy or functionalized post-polymerization to tune the material's optical or electronic properties, suggesting potential applications in the field of organic electronics or functional polymers.

Functionalization Reactions of this compound

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups. The hydroxymethyl group and the bromine atom are the primary sites for chemical transformations, enabling its use as a versatile scaffold.

The primary alcohol of the hydroxymethyl group can undergo a variety of common and reliable transformations. These reactions are fundamental to altering the electronic properties of the molecule or for linking it to other molecular fragments.

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde under mild conditions (e.g., using PCC or DMP) or further to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent. koreascience.kr This transformation is key for creating precursors to other functional groups or for use in imine and enamine chemistry. A patent describing the synthesis of the parent compound itself relies on the reduction of the corresponding aldehyde, demonstrating the synthetic relevance of this oxidation state. patsnap.com

Etherification: Conversion of the alcohol to an ether is readily accomplished under standard conditions, such as the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl side chains. Alkylation of phenolic hydroxyl groups on similar benzoate structures is a key step in the synthesis of APIs like Gefitinib. nih.gov

Esterification: The hydroxymethyl group can be esterified by reaction with acyl chlorides or carboxylic acids under standard conditions (e.g., Fischer esterification or using coupling agents like DCC) to introduce an ester functionality, which can be useful for modifying solubility or as a protecting group.

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in CH₂Cl₂ | -CHO |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O, heat; then H₃O⁺ | -COOH |

| Williamson Ether Synthesis | 1. NaH in THF; 2. R-X (e.g., CH₃I, BnBr) | -CH₂OR |

| Esterification | RCOCl, Pyridine or RCOOH, H⁺, heat | -CH₂OC(O)R |

The aryl bromide moiety is a cornerstone of modern synthetic chemistry, serving as an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the methyl ester group can facilitate the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for synthesizing biaryl compounds or for introducing alkyl, alkenyl, or alkynyl substituents.

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields an arylalkyne. wikipedia.orgorganic-chemistry.org This reaction is fundamental for the synthesis of precursors to pharmaceuticals, organic materials, and conjugated systems. wikipedia.org While the reaction is robust, substrates with multiple functional groups can sometimes require careful optimization of catalysts and conditions. researchgate.net

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, providing a direct route to substituted styrenyl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. It is a premier method for synthesizing anilines and their derivatives, which are common structures in pharmaceuticals.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Base System | Product Structure (Ar = 3-methoxycarbonyl-4-(hydroxymethyl)phenyl) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Ar-R |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | Ar-C≡C-R |

| Heck | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Ar-CH=CHR |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP / NaOtBu | Ar-NR¹R² |

Modifications of the Methyl Ester Group

The methyl ester group is a key functional handle that can be readily transformed into other functionalities, providing a gateway to various classes of compounds. The primary transformations include hydrolysis, transesterification, and amidation.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-(hydroxymethyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, often employing reagents like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is typically preferred due to its high efficiency. This reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid. This transformation is fundamental for synthesizing derivatives where a carboxylic acid moiety is required for biological activity or for further coupling reactions.

Transesterification: This process involves converting the methyl ester into a different ester (e.g., ethyl, benzyl (B1604629), or tert-butyl ester) by reacting it with an excess of the corresponding alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification, such as heating in ethanol (B145695) with a catalytic amount of sulfuric acid, is a common method. This reaction is an equilibrium process, and using a large excess of the new alcohol drives the reaction toward the desired product.

Amidation: The methyl ester can be converted into a wide range of primary, secondary, or tertiary amides. A common two-step approach involves first hydrolyzing the ester to the carboxylic acid, followed by coupling with a desired amine using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, direct conversion can sometimes be achieved by heating the ester with an amine, although this often requires harsh conditions.

These modifications are summarized in the table below.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrolysis | 1. NaOH or KOH, H₂O/MeOH, heat2. H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH (excess), cat. H₂SO₄ or NaOR', heat | Ester (—COOR') |

| Amidation | 1. Hydrolysis to acid2. R'R''NH, coupling agent (e.g., EDC) | Amide (—CONR'R'') |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the benzene ring. The outcome of such reactions on this compound is dictated by the electronic and steric effects of the three existing groups. wikipedia.orgmsu.edu

The directing effects of the substituents are as follows:

-COOCH₃ (Methyl Ester): This is an electron-withdrawing group and acts as a meta-director. rsc.org It deactivates the ring towards electrophilic attack. libretexts.org

-CH₂OH (Hydroxymethyl): This is a weakly activating group and an ortho, para-director.

The available positions for substitution on the ring are C2, C5, and C6. The directing effects of the existing groups on these positions are summarized below.

| Position | Directed by -COOCH₃ (at C1) | Directed by -Br (at C3) | Directed by -CH₂OH (at C4) | Overall Tendency |

| C2 | Ortho | Ortho | Meta | Strongly favored by -Br |

| C5 | Meta | Para | Ortho | Strongly favored by all three groups |

| C6 | Para | Meta | Ortho | Favored by -CH₂OH |

Based on this analysis, electrophilic attack is most likely to occur at the C5 position, which is meta to the ester, para to the bromo group, and ortho to the hydroxymethyl group, representing a consensus of the directing effects. The C2 position is also activated by the bromo group but is sterically hindered by the adjacent ester group.

Common EAS reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂). aiinmr.com The reaction on this compound is predicted to yield primarily Methyl 3-bromo-4-(hydroxymethyl)-5-nitrobenzoate.

Halogenation: Further bromination or chlorination, using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), would also be expected to occur at the C5 position. libretexts.org

Friedel-Crafts Reactions: Acylation and alkylation are generally less successful on deactivated rings and may be inhibited by the existing substituents. wikipedia.org

Role in Asymmetric Synthesis as a Chiral Auxiliary or Intermediate

The use of this compound as a chiral auxiliary or as a key intermediate in well-established asymmetric syntheses is not extensively documented in scientific literature. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center. mdpi.com While the hydroxymethyl group of the title compound could potentially be resolved or derivatized to serve such a role, its application in this specific context has not been widely reported. Similarly, its use as a foundational intermediate for the asymmetric synthesis of complex chiral molecules does not appear to be a common strategy based on available data.

Derivatization for Structure-Activity Relationship (SAR) Studies

This compound is a valuable scaffold for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. SAR studies involve systematically modifying a molecule's structure to determine which parts are responsible for its biological effects.

The three functional groups of this compound offer distinct points for diversification:

The Hydroxymethyl Group (-CH₂OH): This group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into ethers or esters, or replaced with other functional groups (e.g., halogens, amines) to probe the importance of the hydrogen-bonding capability and size at this position.

The Methyl Ester Group (-COOCH₃): As detailed in section 5.2.3, this can be converted into a variety of amides and other esters. This allows for the exploration of how changes in polarity, size, and hydrogen-bonding potential in this region of the molecule affect target binding.

The Aromatic Ring: The bromo substituent can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new aryl, alkyl, or amino groups. Furthermore, the remaining unsubstituted positions on the ring (primarily C5) can be functionalized via electrophilic substitution to introduce additional diversity.

By systematically applying these modifications, chemists can generate a matrix of analogs. These compounds can then be tested in biological assays to build a comprehensive understanding of the SAR, guiding the design of more potent and selective therapeutic agents. Although this molecule is an ideal starting point for such studies, specific and detailed examples of its application in large-scale SAR campaigns are not broadly published.

Theoretical and Computational Studies of Methyl 3 Bromo 4 Hydroxymethyl Benzoate and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 3-bromo-4-(hydroxymethyl)benzoate. By solving approximations of the Schrödinger equation, these methods provide detailed information about the distribution of electrons within the molecule.

Key electronic properties and reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the bromo and methyl ester groups, combined with the electron-donating potential of the hydroxymethyl and the hydroxyl group (via resonance of the oxygen lone pair), creates a complex electronic environment. DFT calculations can quantify these effects. For instance, a hypothetical calculation at the B3LYP/6-311++G(d,p) level of theory could yield the following electronic properties. nih.gov

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 5.10 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.75 |

| Electronegativity | 4.30 |

Note: These are illustrative values based on typical ranges for similar aromatic compounds.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, regions of negative potential would likely be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating susceptibility to electrophilic attack. Conversely, regions of positive potential would be found near the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its intermolecular interactions in different environments, such as in solution or in a crystal lattice.

The primary bond rotations that determine the molecule's conformation are around the C-C bond connecting the ester group to the aromatic ring, the C-O bond of the ester, and the C-C bond of the hydroxymethyl group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

MD simulations are also particularly useful for studying intermolecular interactions, such as hydrogen bonding. The hydroxymethyl group in this compound can act as both a hydrogen bond donor and acceptor. In a condensed phase, MD simulations can model the formation and dynamics of hydrogen bond networks between molecules, which can significantly impact physical properties like melting point and solubility.

A typical MD simulation would involve placing a number of this compound molecules in a simulation box, with or without a solvent, and then calculating their trajectories over a period of time based on a force field that describes the interatomic forces. Analysis of these trajectories would reveal preferred conformations and patterns of intermolecular association.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, especially DFT, have become increasingly reliable for predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. beilstein-journals.org The prediction of ¹H and ¹³C NMR spectra can be a powerful tool for structure verification and for understanding the electronic environment of the different atoms in this compound.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. The substituents on the benzene (B151609) ring—bromo, hydroxymethyl, and methyl ester groups—each exert distinct electronic effects (inductive and resonance) that alter the shielding of the aromatic protons and carbons. youtube.comwisc.edu

¹H NMR: The aromatic region would show distinct signals for the three protons on the ring. The proton situated between the bromo and ester groups would likely be the most deshielded (highest ppm value) due to the combined electron-withdrawing effects. The hydroxymethyl group's protons and the methyl ester protons would appear as singlets in characteristic regions of the spectrum.

¹³C NMR: The carbon atoms of the aromatic ring would have their chemical shifts influenced by the attached groups. The carbon bearing the bromine atom would be significantly affected, as would the carbons bonded to the ester and hydroxymethyl groups. The carbonyl carbon of the ester would appear at a characteristically downfield position.

DFT calculations can provide theoretical chemical shifts that, when compared with experimental data, can confirm the structure of the molecule. A hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts is presented below.

Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165.5 |

| C-COOCH₃ | 132.0 |

| C-Br | 120.0 |

| C-CH₂OH | 140.0 |

| Aromatic CH | 134.5 |

| Aromatic CH | 130.8 |

| Aromatic CH | 128.2 |

| -OCH₃ | 52.5 |

Note: These values are illustrative and based on general substituent effects on benzene ring chemical shifts. libretexts.orglibretexts.org

Density Functional Theory (DFT) for Reaction Pathway Modeling and Energy Profiles

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.gov It can be used to model the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For example, DFT could be used to model the electrophilic aromatic substitution reactions of the benzene ring. libretexts.orgmasterorganicchemistry.com The existing substituents would direct incoming electrophiles to specific positions. The ester group is a deactivating meta-director, while the hydroxyl of the hydroxymethyl group and the bromine atom are deactivating ortho-, para-directors. DFT calculations could predict the most likely site of substitution by comparing the activation energies for attack at the different available positions on the ring.

Another reaction that could be modeled is the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid. DFT could be used to explore the mechanism of this transformation with various oxidizing agents, identifying the key transition states and intermediates along the reaction coordinate. The calculated energy profile would reveal the rate-determining step of the reaction.

A hypothetical energy profile for a generic electrophilic substitution reaction is shown below, illustrating the concepts of activation energy and reaction energy.

Table 3: Hypothetical Energy Profile for an Electrophilic Aromatic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.0 |

| Intermediate (Sigma Complex) | +5.0 |

| Transition State 2 | +7.0 |

Note: These are representative values for a typical electrophilic aromatic substitution.

In Silico Screening and Virtual Library Design for Analogues

In silico screening and the design of virtual libraries are computational techniques used in drug discovery and materials science to identify new molecules with desired properties. nih.gov Starting with the core structure of this compound, a virtual library of analogues can be generated by systematically modifying its functional groups.

The design of such a library would involve making targeted changes to the molecule's structure. For instance:

The bromo substituent could be replaced with other halogens (Cl, F, I) or with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the ring.

The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, or it could be elongated or branched.

The methyl ester could be converted to other esters (ethyl, propyl, etc.) or to an amide or other carboxylic acid derivatives.

Once this virtual library is created, each analogue can be computationally screened for properties of interest. This could involve docking simulations to predict the binding affinity of the analogues to a specific biological target, or QSAR (Quantitative Structure-Activity Relationship) models to predict properties like solubility, toxicity, or reactivity. nih.gov This high-throughput computational approach allows for the rapid evaluation of a large number of potential new molecules, prioritizing the most promising candidates for synthesis and experimental testing.

Future Research Directions and Emerging Trends

Development of Novel and More Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry. Traditional synthetic routes for compounds like Methyl 3-bromo-4-(hydroxymethyl)benzoate often rely on harsh reagents and environmentally persistent solvents. For instance, a known method involves the bromination of 3-bromo-4-methylbenzoic acid with N-bromosuccinimide (NBS) in carbon tetrachloride, a toxic solvent, followed by further steps. patsnap.com Future research will focus on replacing such hazardous protocols with more benign and efficient alternatives.

Key areas of development include:

Greener Solvents and Reagents: Shifting from chlorinated solvents to greener alternatives like ethanol (B145695), 2-methyltetrahydrofuran, or even water where possible. bohrium.com Research into milder brominating agents or electrocatalytic bromination could eliminate the need for reagents like NBS.

Catalyst-Free and Metal-Free Reactions: The development of synthetic methods that proceed without a catalyst or with an organocatalyst reduces toxic metal waste and simplifies purification. bohrium.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Parameter | Traditional Route Example patsnap.com | Potential Sustainable Route |

|---|---|---|

| Starting Material | 3-Bromo-4-methylbenzoic acid | 4-(Hydroxymethyl)benzoic acid |

| Brominating Agent | N-Bromosuccinimide (NBS) | HBr/H₂O₂ or Electrocatalysis |

| Solvent | Carbon Tetrachloride (CCl₄) | Ethanol, Acetic Acid, or other green solvents |

| Byproducts | Succinimide, halogenated waste | Water, fewer toxic byproducts |

| Environmental Impact | High (toxic solvent, waste) | Low (benign solvent, high atom economy) |

Exploration of New Reactivities and Unprecedented Transformations

The three distinct functional groups of this compound offer a platform for diverse chemical transformations. Future research will explore the selective and sequential reactivity of these sites to build molecular complexity efficiently.

Bromo Group: The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions. While established reactions like Suzuki and Buchwald-Hartwig couplings are applicable, future work may focus on novel catalytic systems (e.g., using earth-abundant metals) or less common coupling partners. sigmaaldrich.com

Hydroxymethyl Group: This benzylic alcohol can be a focal point for various transformations. Beyond simple oxidation to the corresponding aldehyde or carboxylic acid, research could explore its use in etherification, Mitsunobu reactions, or as a directing group for ortho-functionalization of the aromatic ring.

Methyl Ester Group: The ester can be readily hydrolyzed to the carboxylic acid or converted to amides. More advanced transformations could involve its reduction or its use in C-C bond-forming reactions.

The strategic combination of these reactions allows for the creation of diverse molecular libraries from a single, common intermediate.

Table 2: Potential Reactivities of this compound

| Functional Group | Reaction Type | Potential Product Class | Potential Reagents/Catalysts |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Biaryl compounds | Pd catalyst, Boronic acid/ester |

| Aryl Bromide | Buchwald-Hartwig Amination | Arylamines | Pd catalyst, Amine |

| Hydroxymethyl | Oxidation | Aryl aldehydes/acids | PCC, DMP, TEMPO |

| Hydroxymethyl | Mitsunobu Reaction | Ethers, Esters, Azides | DEAD, PPh₃, Nucleophile |

| Methyl Ester | Amidation | Benzamides | Amine, heat or coupling agent |

| Methyl Ester | Hydrolysis | Benzoic acids | LiOH, NaOH |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The production of active pharmaceutical ingredients (APIs) and their intermediates is undergoing a technological revolution, moving from traditional batch processing to continuous flow manufacturing. mdpi.comscispace.comscielo.br Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. beilstein-journals.org

The synthesis of this compound is an excellent candidate for adaptation to a continuous flow process. A flow setup could involve pumping streams of reactants through heated or cooled tubes or microreactors, allowing for precise control of residence time and temperature, which is crucial for selective reactions like bromination. This approach can lead to higher yields, improved purity, and a safer handling of potentially hazardous reagents. mdpi.com

Furthermore, automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. mt.commetoree.com An automated system could perform numerous small-scale reactions in parallel, systematically varying catalysts, solvents, and temperatures to rapidly identify the optimal conditions for synthesizing or functionalizing this compound, a process that would take weeks or months using manual methods. mit.edu

Advanced Mechanistic Insights through Synergistic Experimental and Computational Approaches

A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and discovering new transformations. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational chemistry to elucidate the pathways involved in the synthesis and reactions of this compound.

Experimental Approaches: In-situ monitoring techniques, such as Raman and FTIR spectroscopy, can be used to observe the formation and consumption of intermediates in real-time, providing direct evidence for proposed mechanistic steps. acs.org Kinetic studies can further help in determining the rate-determining steps of a reaction.

Computational Approaches: Quantum chemical methods like Density Functional Theory (DFT) are powerful tools for modeling reaction pathways. acs.orggrnjournal.us These calculations can determine the structures of transition states, predict activation energies, and explain the origins of regioselectivity in reactions like aromatic bromination. acs.orgchemistryworld.comnih.govscielo.org.za

By combining experimental observations with computational models, researchers can gain a detailed, dynamic picture of the reaction mechanism. acs.orgsmu.edu This integrated approach can guide the rational design of more efficient catalysts and reaction conditions.

Expanding Applications in Targeted Chemical Synthesis and Biological Probe Development

While already valued as a pharmaceutical intermediate, the application scope for this compound is set to expand significantly, particularly in the fields of targeted synthesis and chemical biology.

Targeted Chemical Synthesis: The compound's three distinct functional groups make it an ideal scaffold for building complex molecules. Its structure allows for orthogonal functionalization, where each site can be reacted independently without affecting the others. This capability is highly valuable in medicinal chemistry for generating libraries of related compounds to probe structure-activity relationships (SAR) for a biological target.

Biological Probe Development: Chemical probes are essential tools for studying biological processes. The structure of this compound is well-suited for the development of such probes. The hydroxymethyl group can be used as a handle to attach reporter molecules like fluorophores, while the aryl bromide can be used in late-stage coupling reactions to attach the probe to a targeting moiety or a biomolecule. This allows for the creation of customized tools for bio-imaging and target identification.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 0–5°C during bromination to minimize side reactions .

- Catalyst Selection : Use Lewis acids like FeCl₃ to enhance regioselectivity .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) improves yield and purity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- First Aid Measures :

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- NMR Discrepancies : Cross-validate proton/carbon shifts with computational tools (e.g., ACD/Labs or ChemDraw) and reference databases (NIST Chemistry WebBook) .

- Crystallographic Resolution : Use SHELX software for single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in bond angles or stereochemistry .

- IR Validation : Compare experimental carbonyl (C=O) stretches (~1700 cm⁻¹) with literature values for ester groups .

Advanced: What strategies are effective in utilizing this compound as a building block for pharmaceutical intermediates?

Methodological Answer:

- Functionalization : The bromo group enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties for drug-like scaffolds .

- Hydroxymethyl Reactivity : Convert the hydroxymethyl group to a leaving group (e.g., mesylate) for nucleophilic substitution reactions .

- Case Study : Derivatives of this compound have been used in anti-inflammatory agents by modifying the hydroxyl group to sulfonates or phosphates .

Basic: Which analytical techniques are most reliable for purity assessment, and how should validation be conducted?

Methodological Answer:

Key Techniques :

Validation : Perform spike recovery tests (95–105% recovery) and replicate analyses (RSD < 2%) .

Advanced: How do steric/electronic effects of substituents influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Hindrance : The bulky bromo group at the 3-position reduces accessibility for nucleophilic attack at the adjacent ester carbonyl.

- Electronic Effects : The electron-withdrawing bromo group enhances electrophilicity of the carbonyl, while the hydroxymethyl group (electron-donating) moderates this effect.

- Experimental Insight : Kinetic studies show slower SN2 reactivity compared to non-halogenated analogs, requiring polar aprotic solvents (e.g., DMF) for efficient reactions .

Basic: What are the key considerations for storing this compound to prevent decomposition?

Methodological Answer:

- Environmental Controls : Store in amber glass vials under inert gas (N₂/Ar) to prevent oxidation .

- Moisture Avoidance : Use desiccants (silica gel) in storage containers .

- Stability Monitoring : Conduct periodic FT-IR analysis to detect ester hydrolysis (broad O-H stretches at ~3300 cm⁻¹) .

Advanced: What computational modeling approaches predict crystal packing behavior, and how do they compare with XRD data?

Methodological Answer:

- Software Tools : Use Mercury (CCDC) or CrystalPredictor to simulate packing motifs. Compare hydrogen-bonding networks (e.g., O-H···O interactions) with SC-XRD data .

- Case Study : Molecular dynamics simulations (GROMACS) align with experimental XRD data for this compound, showing a monoclinic lattice (P2₁/c space group) with π-π stacking distances of 3.8 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.